molecular formula C13H23NO6 B109733 3-Methylglutarylcarnitine CAS No. 102673-95-0

3-Methylglutarylcarnitine

Cat. No.: B109733
CAS No.: 102673-95-0
M. Wt: 289.32 g/mol
InChI Key: HFCPFJNSBPQJDP-UHFFFAOYSA-N
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Description

It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents. This compound has been used in various scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis pathway for 3-Methylglutarylcarnitine involves the reaction of trimethylamine with propylene oxide to form a quaternary ammonium salt. This salt is then reacted with 3-chloropropionic acid to form the final compound. The steps are as follows:

  • React trimethylamine with propylene oxide to form a quaternary ammonium salt.
  • React the quaternary ammonium salt with 3-chloropropionic acid to form this compound.
  • Purify the final product by recrystallization or other appropriate methods.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as outlined above, but with optimized reaction conditions and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylglutarylcarnitine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methylglutarylcarnitine has a wide range of scientific research applications, including:

    Biophysics Research: Used as a molecular probe in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.

    Structural Biology: Employed as an anti-reduction spin label to investigate protein and nucleic acid structures.

    Medical Imaging: Acts as a contrast agent in magnetic resonance imaging (MRI) to enhance image quality.

    Drug Development: Utilized as a pharmacological tool to track drug distribution and accumulation in the body.

    Chemical Synthesis:

    Nanotechnology: Applied in the design of nanoscale devices and sensors.

    Environmental Monitoring: Used as a sensor for detecting pollutants or environmental changes.

    Agricultural Research: Helps study plant metabolism and stress responses.

Mechanism of Action

The mechanism by which 3-Methylglutarylcarnitine exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In medical imaging, its paramagnetic properties enhance the contrast of MRI images by altering the relaxation times of nearby water protons.

Comparison with Similar Compounds

Similar Compounds

    Carnitine: A compound structurally related to 3-Methylglutarylcarnitine, used in energy metabolism.

    Beta-Alanine: An amino acid that is a component of carnosine, similar in structure and function.

    Histidine: Another amino acid found in carnosine, sharing some structural similarities.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a molecular probe, enzyme inhibitor, and MRI contrast agent highlights its versatility and wide range of applications.

Properties

CAS No.

102673-95-0

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

3-(4-carboxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18)

InChI Key

HFCPFJNSBPQJDP-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CC(CC(=O)O)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Key on ui other cas no.

102673-95-0

physical_description

Solid

Synonyms

3-Carboxy-​2-​(4-​carboxy-​3-​methyl-​1-​oxobutoxy)​-​N,​N,​N-​trimethyl-​1-​propanaminium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylglutarylcarnitine
Reactant of Route 2
3-Methylglutarylcarnitine
Reactant of Route 3
3-Methylglutarylcarnitine
Reactant of Route 4
3-Methylglutarylcarnitine
Reactant of Route 5
3-Methylglutarylcarnitine
Reactant of Route 6
3-Methylglutarylcarnitine

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